BenchChemオンラインストアへようこそ!

Resolvin E1

Biased agonism Inflammation resolution Receptor pharmacology

Resolvin E1 (RvE1), with CAS number 552830-51-0, is a specialized pro-resolving lipid mediator (SPM) endogenously derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is characterized by its potent and stereoselective actions in actively promoting the resolution phase of inflammation, rather than simply blocking its initiation.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
CAS No. 552830-51-0
Cat. No. B1680540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResolvin E1
CAS552830-51-0
Synonyms5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid
5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-EPA
Resolvin E1
RvE1
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O
InChIInChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1
InChIKeyAOPOCGPBAIARAV-OTBJXLELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Resolvin E1 (CAS 552830-51-0): A Specialized Pro-Resolving Mediator with Defined Receptor Selectivity and In Vivo Efficacy


Resolvin E1 (RvE1), with CAS number 552830-51-0, is a specialized pro-resolving lipid mediator (SPM) endogenously derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) [1]. It is characterized by its potent and stereoselective actions in actively promoting the resolution phase of inflammation, rather than simply blocking its initiation [2]. RvE1 is distinguished from other SPMs and conventional anti-inflammatory agents by its unique ability to act as a biased agonist at two distinct G protein-coupled receptors: the chemerin receptor 23 (ChemR23/CMKLR1/ERV1) and the leukotriene B4 receptor 1 (BLT1) [3]. This dual receptor engagement underpins its specific role in enhancing efferocytosis (clearance of apoptotic cells), regulating immune cell trafficking, and restoring tissue homeostasis [4].

Why Resolvin E1 Cannot Be Functionally Substituted by Other Omega-3 Derivatives or Precursors Like 18-HEPE


The substitution of Resolvin E1 (RvE1) with its biosynthetic precursor 18-HEPE or a related D-series resolvin like RvD1 is scientifically invalid for precise experimental or therapeutic applications. Unlike its precursor, 18-HEPE, which requires further enzymatic conversion (e.g., by 5-lipoxygenase) to exert activity, RvE1 is the fully formed, potent bioactive mediator [1]. A direct comparative analysis demonstrated that in a carrageenan-induced inflammation model, RvE1 was twice as potent an analgesic as RvD1, highlighting that even within the SPM class, specific molecular targets and potency profiles differ significantly [2]. Furthermore, RvE1 possesses a unique functional signature as a biased agonist at the BLT1 receptor, where it elicits pro-resolving and tissue-reparative signals that are distinct from the pro-inflammatory signals triggered by the other natural ligand, Leukotriene B4 (LTB4) [3]. Relying on a generic substitute would forfeit the specific, quantifiable, and synergistic dual-receptor pharmacology that defines RvE1's therapeutic potential [4].

Quantitative Differentiation of Resolvin E1: Receptor Affinity, In Vivo Potency, and Clinical Target Engagement Data


Differential Potency and Mechanism at the BLT1 Receptor: Resolvin E1 vs. Leukotriene B4

Resolvin E1 (RvE1) demonstrates a distinct and therapeutically advantageous mechanism at the BLT1 receptor compared to its other natural ligand, Leukotriene B4 (LTB4). RvE1 binds to recombinant human BLT1 with a Kd of 45 nM, acting as a partial agonist to selectively inhibit adenylate cyclase and block LTB4-induced NF-κB activation, thereby acting as a functional antagonist of pro-inflammatory signals [1]. In contrast, LTB4 is a full agonist that initiates and propagates inflammation [2]. This biased agonism allows RvE1 to 'dampen' pro-inflammatory LTB4 signals while simultaneously initiating pro-resolving pathways, a dual functionality not shared by LTB4 [3].

Biased agonism Inflammation resolution Receptor pharmacology

Superior Analgesic Potency of Resolvin E1 Compared to Resolvin D1 in an In Vivo Model

A systematic comparative study of omega-3 derivatives in a rat model of inflammatory pain demonstrated a clear, quantifiable difference in potency between Resolvin E1 (RvE1) and Resolvin D1 (RvD1). While both compounds exhibited analgesic and anti-inflammatory activities, RvE1 was found to be twice as potent as RvD1 in the carrageenan-induced inflammation and pain model [1]. The study further noted that the analgesic effects of both resolvins were specifically blocked by a BLT1 receptor antagonist, underscoring the receptor-specific nature of their action [1].

Pain management In vivo efficacy Comparative pharmacology

Resolvin E1 Demonstrates Survival Benefit in a Severe Aplastic Anemia (SAA) Mouse Model

In a murine model of Severe Aplastic Anemia (SAA), a disease with limited treatment options and poor survival, treatment with Resolvin E1 (RvE1) led to a significant and quantifiable improvement in overall survival [1]. SAA mice treated with RvE1 showed improved efferocytic function, bone marrow cellularity, and platelet output [1]. Critically, the study found that the endogenous precursor 18-HEPE was significantly reduced in SAA mice relative to radiation controls, suggesting that the ability to produce RvE1 is compromised in this disease state, highlighting the therapeutic value of exogenous RvE1 administration [2].

Hematology Bone marrow failure Pro-resolving therapeutics

Potent Agonism of the ChemR23 Receptor by Resolvin E1: EC50 in the Sub-Nanomolar Range

Resolvin E1 (RvE1) is a highly potent agonist of the ChemR23 (CMKLR1/ERV1) receptor, one of its two known molecular targets. Quantitative assays demonstrate that RvE1 achieves an EC50 of 0.137 nM in a reporter assay for CMKLR1 activation [1]. In a separate cell-based assay, RvE1 inhibited TNF-α–induced NF-κB activation in ChemR23-transfected cells with an EC50 of approximately 1.0 nM [2]. This sub-nanomolar to low-nanomolar potency at ChemR23 is a key component of its ability to attenuate inflammatory signaling and promote resolution [3].

GPCR agonism ChemR23/CMKLR1 Signal transduction

Clinical Pharmacokinetic/Pharmacodynamic Translation: Achieving BLT1 Target Engagement in Humans

A Phase 1a clinical trial of an oral Resolvin E1 formulation (TP-317) in healthy volunteers demonstrated successful translation of preclinical receptor pharmacology to a human setting [1]. Pharmacokinetic analysis showed that oral doses of 10, 40, and 80 mg achieved peak plasma RvE1 concentrations that exceeded the EC50 for BLT1 activation (~10 nM) by factors of 1.2x, 2.8x, and 6.7x, respectively [1]. This systemic exposure was sufficient to induce a measurable pharmacodynamic effect: a transient neutropenia, consistent with BLT1 receptor engagement, which fully resolved within approximately two hours [2].

Clinical pharmacology Target engagement Translational research

Synthesis and Supply: Enantioselective Total Synthesis for Reliable and Scalable Research Supply

Unlike its endogenous biosynthesis which yields trace amounts, the availability of Resolvin E1 for research and development relies on total chemical synthesis [1]. Patented methods have been developed for the total synthesis of RvE1, employing strategies such as Wittig reactions of protected hydroxyl-bearing fragments to construct its complex structure with full stereocontrol [2]. The requirement for a multi-step, stereocontrolled total synthesis differentiates RvE1 from simpler, commercially available omega-3 derivatives and underscores the need for a reliable, high-purity source of this exact molecule for reproducible research [3].

Chemical synthesis Process chemistry Supply chain

Key Research and Translational Applications for Resolvin E1 Based on Its Defined Differentiation


Investigating Biased Agonism and Resolution Pharmacology at the BLT1 Receptor

Given its unique function as a biased agonist at the BLT1 receptor, Resolvin E1 is the ideal tool for dissecting the signaling pathways that differentiate inflammation initiation (LTB4 signaling) from inflammation resolution and tissue repair [1]. The evidence that RvE1 binds BLT1 with a Kd of 45 nM and acts as a functional antagonist of LTB4 makes it essential for studies requiring specific modulation of this pathway without full receptor blockade [2].

Preclinical Models of Inflammatory Pain and Edema Requiring High Potency

For research in pain and inflammation, Resolvin E1 provides a quantifiable advantage over other SPMs. The direct comparative study showing that RvE1 is twice as potent an analgesic as RvD1 in the carrageenan model positions it as a superior candidate for evaluating pro-resolving therapies in nociception and edema [3]. Its steroid-like analgesic profile further distinguishes it from NSAIDs [3].

Disease Models of Defective Efferocytosis and Bone Marrow Failure

Resolvin E1 has demonstrated therapeutic efficacy in a mouse model of severe aplastic anemia (SAA), a disease characterized by impaired efferocytosis and bone marrow failure [4]. The finding that 18-HEPE levels are reduced in this model supports the use of exogenous RvE1 to study the role of resolution biology in hematological disorders and to explore new, non-immunosuppressive treatment strategies [4].

Translational Research and Clinical Development of Pro-Resolving Therapies

The successful translation of RvE1 pharmacology into a human Phase 1a clinical trial, where oral dosing achieved plasma concentrations up to 6.7 times the EC50 for BLT1 engagement, validates its use in translational studies [5]. This clinical data provides a critical bridge for researchers aiming to develop or test RvE1-based therapies for chronic inflammatory diseases like inflammatory bowel disease (IBD), where target engagement and safety have been demonstrated [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resolvin E1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.